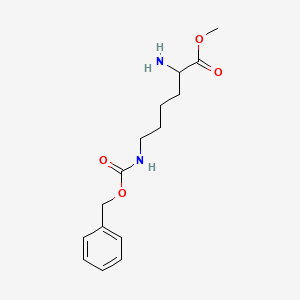

H-D-Lys(Z)-OMe HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-D-Lys(Z)-OMe HCl: is an organic compound with a complex structure that includes both amino and ester functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(Z)-OMe HCl typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-6-phenylmethoxycarbonylaminohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: H-D-Lys(Z)-OMe HCl can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: H-D-Lys(Z)-OMe HCl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the synthesis of peptides and proteins due to its amino and ester functionalities.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers and resins with specific properties.

Mecanismo De Acción

The mechanism of action of H-D-Lys(Z)-OMe HCl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to specific biological effects.

Comparación Con Compuestos Similares

Methyl 2-amino-6-methylbenzoate: This compound has a similar ester and amino functionality but differs in the aromatic substitution pattern.

Methyl 2-amino-6-phenylbenzoate: Similar structure but lacks the methoxycarbonyl group.

Uniqueness: H-D-Lys(Z)-OMe HCl is unique due to the presence of both the phenyl and methoxycarbonyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Actividad Biológica

H-D-Lys(Z)-OMe HCl is a synthetic derivative of lysine that has garnered interest in various fields of biochemical research due to its unique properties and biological activities. This article explores the compound's synthesis, mechanism of action, cellular effects, and applications in scientific research.

- Molecular Formula : C₁₅H₂₃ClN₂O₄

- Molecular Weight : 330.81 g/mol

- CAS Number : 1158-35-6

- Melting Point : 115-118°C

- Boiling Point : 444.6°C at 760 mmHg

This compound is synthesized through the esterification of H-D-Lys(Z)-OH with methanol under acidic conditions, typically using hydrochloric acid as a catalyst. This process results in the formation of a stable methyl ester, which enhances its resistance to enzymatic degradation compared to non-methylated forms.

Target Enzymes and Pathways

The compound primarily targets serine proteases involved in coagulation and fibrinolysis, such as thrombin and Factor Xa. It acts as a substrate for these enzymes, facilitating the formation of chromogenic or fluorogenic substrates that can be monitored spectrophotometrically .

Interaction with Proteolytic Enzymes

This compound interacts with various proteolytic enzymes, including trypsin and chymotrypsin. These interactions lead to the formation of enzyme-substrate complexes that result in the hydrolysis of peptide bonds, crucial for numerous biological processes .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Gene Expression : It modulates the expression of genes related to cell growth and differentiation.

- Signal Transduction : The compound affects kinase and phosphatase activities, which are vital for cellular signaling pathways.

- Enzymatic Regulation : By binding to proteases, it can inhibit their activity, leading to altered regulatory protein degradation and subsequent changes in gene expression .

Case Studies

- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited thrombin activity in vitro, suggesting potential applications in anticoagulant therapies.

- Impact on Cell Metabolism : Another investigation showed that treatment with this compound resulted in significant changes in metabolic pathways in cultured cells, indicating its role as a modulator of cellular metabolism.

Applications in Research

This compound is utilized across various scientific disciplines:

- Chemistry : As a building block for peptide synthesis and protecting group for amino acids.

- Biology : In studies focused on protein structure/function and the development of bioactive peptides.

- Medicine : In the design of pharmaceuticals targeting peptide-based receptors.

- Industry : For producing biologically active compounds and developing new materials .

Comparison with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Methylated form enhances stability | Peptide synthesis, enzyme studies |

| H-L-Lys(Z)-OBzl HCl | Benzyl ester derivative | Similar applications in peptide synthesis |

| H-D-Lys(Z)-OH | Non-methylated form | Basic peptide synthesis |

Propiedades

IUPAC Name |

methyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDDIHNPUSEQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.